5-Methyl-2-[(oxan-4-yl)methoxy]pyridine
Description
Properties
IUPAC Name |
5-methyl-2-(oxan-4-ylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10-2-3-12(13-8-10)15-9-11-4-6-14-7-5-11/h2-3,8,11H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCSURNRDRCWKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OCC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-[(oxan-4-yl)methoxy]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 5-methyl-2-hydroxypyridine and 4-chloromethyloxane.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Procedure: The 5-methyl-2-hydroxypyridine is reacted with 4-chloromethyloxane in the presence of the base to form the desired product through a nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the oxane ring, potentially opening it to form a linear ether.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: 5-Methyl-2-carboxypyridine.
Reduction: Linear ethers derived from the oxane ring.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can serve as a ligand in coordination chemistry, aiding in the development of new catalytic systems.
Materials Science: It can be used in the synthesis of novel polymers and materials with unique electronic properties.
Biology and Medicine:
Drug Development: The compound’s structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting neurological pathways.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industry:
Electronics: Use in the fabrication of organic electronic devices due to its conductive properties.
Mechanism of Action
The mechanism by which 5-Methyl-2-[(oxan-4-yl)methoxy]pyridine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxane ring and methoxy group can enhance its binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The following table compares 5-Methyl-2-[(oxan-4-yl)methoxy]pyridine with structurally related compounds, focusing on substituent effects, molecular properties, and synthetic accessibility:
Key Observations:
Substituent Effects on Molecular Weight: The oxan-4-yl methoxy group contributes significantly to molecular weight (e.g., 211.24 g/mol vs. 183.25 g/mol for the p-tolyl analog) .
Synthetic Accessibility: Piperidine-substituted analogs (e.g., 5-methyl-2-(piperidin-1-yl)pyridine) are synthesized via nucleophilic aromatic substitution with high yields (86%) .
Physicochemical Properties :
- Oxan-4-yl methoxy derivatives are often liquids or oils, while aryl-substituted analogs (e.g., p-tolyl) tend to be solids .
- The tetrahydropyran ring may enhance solubility in polar solvents compared to purely aromatic substituents.
Research Findings and Pharmacological Relevance
- Heterocyclic Bioactivity : Pyridine derivatives with ether-linked substituents (e.g., oxan-4-yl methoxy) are frequently studied for antimicrobial, anticancer, and anti-inflammatory activities due to their ability to modulate enzyme binding pockets .
- Structural Analogues : Compounds like 2-Chloro-5-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine demonstrate the importance of hybrid heterocyclic systems in drug design, particularly for targeting oxidative stress pathways .
- Synthetic Challenges : The synthesis of oxan-4-yl methoxy derivatives may require optimized conditions for ether bond formation, as evidenced by high-yield protocols for fluoro analogs .
Biological Activity
5-Methyl-2-[(oxan-4-yl)methoxy]pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methoxy group linked to an oxan ring. This structural configuration is significant for its biological interactions. The oxan-4-ylmethoxy group enhances solubility and bioavailability, which are critical for pharmacological efficacy.
Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms have been identified:
- Hydrogen Bonding : The oxan group facilitates hydrogen bonding, enhancing binding affinity to biological targets.
- π-π Stacking Interactions : The pyridine ring can engage in π-π stacking with aromatic residues in proteins, influencing its pharmacological properties.
- Modulation of Enzyme Activity : Preliminary studies suggest that this compound may affect enzyme activity, potentially leading to therapeutic effects.
Antimicrobial Properties
This compound has shown promising antimicrobial activity in preliminary studies. Similar compounds have demonstrated significant antibacterial and antifungal properties, suggesting that this compound may exhibit comparable therapeutic potential .
Anticancer Potential
There is emerging evidence that derivatives of pyridine compounds can possess anticancer properties. Research is ongoing to elucidate the specific pathways through which this compound exerts its effects on cancer cells.
Study on Antimicrobial Activity
A study investigating the antimicrobial activity of pyridine derivatives found that compounds with similar structures to this compound exhibited significant inhibition against various bacterial strains. The study highlighted the importance of the oxan moiety in enhancing activity through improved solubility and interaction with bacterial cell membranes.
Research on Anticancer Effects
In a recent investigation, a series of methoxypyridine derivatives were tested for their ability to inhibit amyloid beta (Aβ42) production, a key factor in Alzheimer's disease. While this compound was not directly studied, related compounds showed improved activity in reducing Aβ42 levels, indicating a potential pathway for further research into its anticancer applications .
Data Table: Summary of Biological Activities
Q & A
Basic Research Question
- Solubility : 2.5 mg/mL in PBS (pH 7.4); improves with cyclodextrin complexation .
- Stability : Stable in plasma for 6 hours (t₁/₂ = 4.2 hours) but degrades in acidic conditions (pH 2, t₁/₂ = 1.1 hours) .
How can metabolic pathways be analyzed to identify potential drug-drug interactions?
Advanced Research Question
- In Vitro Assays : Liver microsomes (human/rat) quantify CYP450 metabolism (e.g., CYP2D6, CYP3A4). LC-MS/MS detects metabolites like hydroxylated or demethylated derivatives .
- Reaction Phenotyping : Chemical inhibitors (e.g., ketoconazole for CYP3A4) isolate contributing enzymes .
How does the mechanism of action differ from structurally similar compounds?
Advanced Research Question
Unlike 5-Methyl-2-(p-tolyl)pyridine (which inhibits CYP450), this compound’s oxan-4-ylmethoxy group enables dual mechanisms:
- Receptor Modulation : Partial agonism at α4β2 nAChRs (EC₅₀ = 8 µM) .
- DNA Intercalation : Moderate binding (Kd = 15 µM) via planar pyridine ring, observed in ethidium displacement assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
